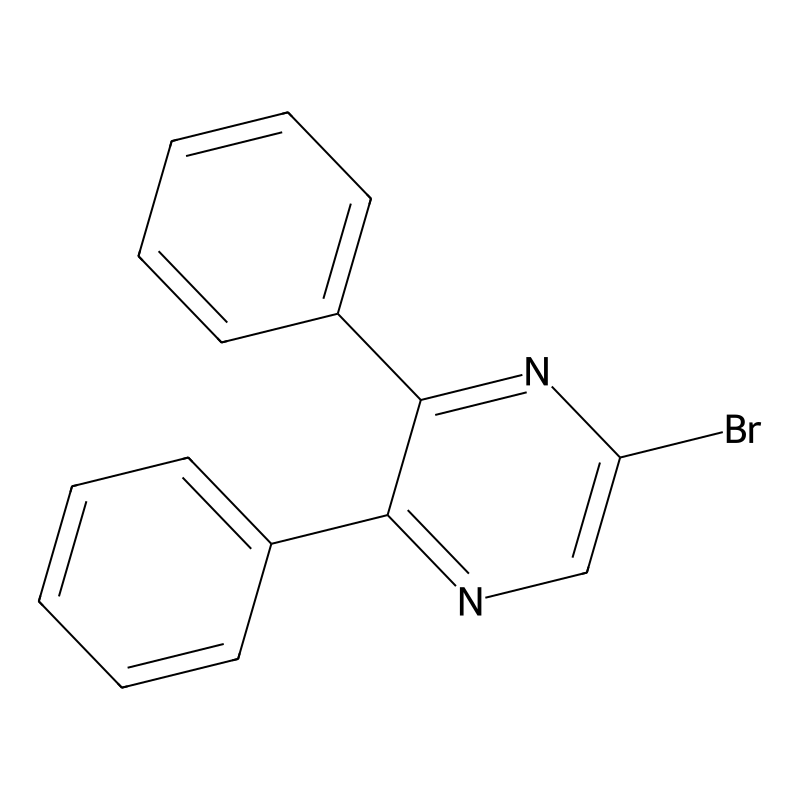5-Bromo-2,3-diphenylpyrazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Drug Discovery and Development 5-Bromo-2,3-diphenylpyrazine has grabbed attention in the field of drug discovery and development due to its potential biological applications. It’s a chemical compound with the molecular formula C18H12BrN2 and is a crystalline solid that is white or pale yellow in color. The compound is categorized under the pyrazine family of compounds that is known to have versatile applications in organic chemistry, material science as well as medicinal chemistry. It is stable under normal conditions and possesses a melting point of 201°C. The compound can be synthesized through the reaction of 5-bromoanthranilic acid with diphenylamine in the presence of a coupling agent.
- 5-Bromo-2,3-diphenylpyrazine derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activities .
- Molecular docking was performed on the selected compounds having varying substitution pattern in order to understand the molecular interaction of molecules with the active site of the enzyme .
- Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM .
- Especially, one derivative (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .
α-Glucosidase Inhibitors
- Organic Synthesis 5-Bromo-2,3-diphenylpyrazine is a versatile compound in the field of organic synthesis. It can be used as a building block in the synthesis of various complex organic molecules. The bromine atom in the compound can act as a good leaving group, allowing for various substitution reactions. Its aromatic rings can undergo electrophilic aromatic substitution, providing a wide range of derivatives.
- Material Science The compound is known to have applications in material science. Due to its unique physicochemical properties, it can be used in the development of new materials. It can be used in the synthesis of polymers, dyes, and pigments.
- 5-Bromo-2,3-diphenylpyrazine is a chemical compound that has recently grabbed attention in the field of medicinal chemistry due to its potential biological applications.
- Many drugs possess benzimidazole moiety as the core part of their structures, for example, omeprazole, mebendazole, albendazole, and astemizole .
- Literature search shows that benzimidazole and its derivatives possess a wide spectrum of biological activities such as antimicrobial, antiviral, antitumor, antioxidant, antiinflammatory, antihypertensive, anticoagulant, antidiabetic, antiallergic, antihistaminic, antitubercular, anti-HIV, antihelmentic, antidepressant, and analgesic activity .
- Pharmaceutical Industry Due to its unique physicochemical and biological properties, 5-Bromo-2,3-diphenylpyrazine has many potential applications in the pharmaceutical industry. The compound has promising applications in drug discovery and development. It can be used in the synthesis of various pharmaceutical drugs.
Medicinal Chemistry
5-Bromo-2,3-diphenylpyrazine is an organic compound with the molecular formula and a molecular weight of 311.18 g/mol. It features a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions and a bromine atom at the 5 position. This compound is recognized for its potential applications in pharmaceuticals and material science due to its unique structural properties and biological activities.
- Formation of Hydroxypyrazine: Benzil is reacted with glycyl under alkaline conditions to yield 5,6-diphenyl-2-hydroxypyrazine.
- Bromination: The hydroxypyrazine is then treated with tribromooxyphosphorus in an anhydrous solvent (such as acetonitrile or toluene) under alkaline conditions to produce 5-bromo-2,3-diphenylpyrazine .
- Further Derivatization: The compound can undergo additional reactions, such as alkylation with isopropylamine, leading to various derivatives that may exhibit enhanced biological activities .
5-Bromo-2,3-diphenylpyrazine has been studied for its biological properties, particularly as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6 . These enzymes play significant roles in drug metabolism, making this compound of interest in pharmacology. Additionally, its structural features suggest potential anti-inflammatory and analgesic activities, which have been explored in the context of drug development.
The primary synthesis method involves multiple steps:
- Preparation of 5,6-Diphenyl-2-hydroxypyrazine: This is achieved by heating benzil and glycyl under alkaline conditions.
- Bromination Step: The resulting hydroxypyrazine is reacted with tribromooxyphosphorus in anhydrous conditions.
- Final Derivatization: Subsequent reactions can be performed to obtain various derivatives suitable for specific applications .
Alternative methods may also exist but typically revolve around similar foundational reactions.
5-Bromo-2,3-diphenylpyrazine finds applications primarily in:
- Pharmaceutical Development: As a precursor or intermediate in the synthesis of drugs due to its biological activity.
- Material Science: Utilized in the development of novel materials owing to its electronic properties.
- Research: Employed in studies related to enzyme inhibition and drug metabolism.
Studies on the interaction of 5-bromo-2,3-diphenylpyrazine with various biological systems have indicated its potential as a selective inhibitor of cytochrome P450 enzymes. This characteristic makes it valuable for understanding drug-drug interactions and optimizing therapeutic regimens . Furthermore, its ability to influence metabolic pathways highlights its relevance in pharmacokinetics.
Several compounds share structural similarities with 5-bromo-2,3-diphenylpyrazine. Here are some notable examples:
These compounds illustrate variations in halogen substitution or additional functional groups that can significantly impact their chemical behavior and biological activity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








